molecular formula C23H19ClN2O2S B2391152 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone CAS No. 339277-72-4

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Cat. No. B2391152
CAS RN: 339277-72-4
M. Wt: 422.93
InChI Key: XHOUWLDHABFEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For example, one method involves a one-pot synthesis of tetra-substituted imidazole by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, the synthesized imidazole can be reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II) and Zn (II)) to obtain metal complexes .

Future Directions

The development of new drugs often involves the synthesis and testing of novel imidazole derivatives . Given the wide range of biological activities exhibited by imidazole compounds, “2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” and similar compounds could potentially be of interest in future drug development efforts.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-26-22(18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)25-23(26)29(27,28)16-19-14-8-9-15-20(19)24/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUWLDHABFEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.